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molecular formula C₁₃H₁₈O B042199 3-(4-Isopropylphenyl)-2-methylpropanal CAS No. 103-95-7

3-(4-Isopropylphenyl)-2-methylpropanal

Cat. No. B042199
M. Wt: 190.28 g/mol
InChI Key: ZFNVDHOSLNRHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106055B2

Procedure details

The acetal A can be reduced in a reduction reaction with a reducing agent, for example diisobutylaluminium hydride, sodium aluminium hydride or borane-THF complex, in diethyl ether, methylene chloride, THF, hexane, toluene or a mixture of the solvent mentioned, at a temperature of from −95° C. to −20° C. to give the aldehyde B.
[Compound]
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium aluminium hydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[CH2:2]([Al+]CC(C)C)[CH:3](C)[CH3:4].[H-].[Al+3].[Na+].[H-].[H-].[H-].[CH2:17](Cl)Cl.[CH2:20]1[CH2:24][O:23][CH2:22][CH2:21]1.C[CH2:26][CH2:27][CH2:28][CH2:29][CH3:30]>C(OCC)C.C1(C)C=CC=CC=1>[CH3:2][CH:3]([C:28]1[CH:27]=[CH:26][C:24]([CH2:20][CH:21]([CH:22]=[O:23])[CH3:17])=[CH:30][CH:29]=1)[CH3:4] |f:0.1,2.3.4.5.6.7|

Inputs

Step One
Name
acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
sodium aluminium hydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Na+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
mentioned, at a temperature of from −95° C. to −20° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=CC=C(C=C1)CC(C)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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